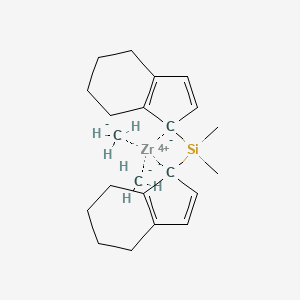
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the production of polyolefins. The compound is characterized by its unique structure, which includes a zirconium center coordinated to two indenyl ligands and a dimethylsilyl bridge .
Métodos De Preparación
The synthesis of rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursor in the presence of a reducing agent. One common method includes the use of lithium or sodium as the reducing agent, which facilitates the formation of the desired zirconium complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl undergoes several types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce polyolefins.
Substitution Reactions: The compound can participate in substitution reactions where ligands on the zirconium center are replaced by other groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include olefins, alkylating agents, and various solvents. The major products formed from these reactions are typically high-molecular-weight polymers and substituted zirconium complexes .
Aplicaciones Científicas De Investigación
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl exerts its catalytic effects involves the activation of olefin monomers. The zirconium center coordinates with the olefin, facilitating its insertion into the growing polymer chain. This process is repeated, leading to the formation of high-molecular-weight polymers . The dimethylsilyl bridge and indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .
Comparación Con Compuestos Similares
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl can be compared with other similar compounds, such as:
rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: This compound also serves as a catalyst in olefin polymerization but differs in its ligand structure and coordination environment.
rac-Dimethylsilylbis(indenyl)zirconium dichloride: Similar in structure but with different ligand saturation, affecting its catalytic properties.
The uniqueness of this compound lies in its specific ligand arrangement and the presence of the dimethylsilyl bridge, which provides distinct catalytic advantages in polymerization reactions .
Propiedades
IUPAC Name |
carbanide;dimethyl-bis(4,5,6,7-tetrahydroinden-1-id-1-yl)silane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDRHPIKYMLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC2=C1CCCC2)[C-]3C=CC4=C3CCCC4.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
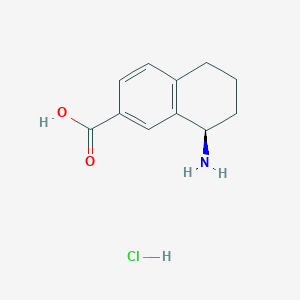
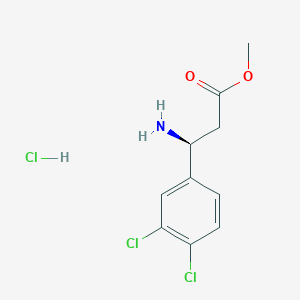
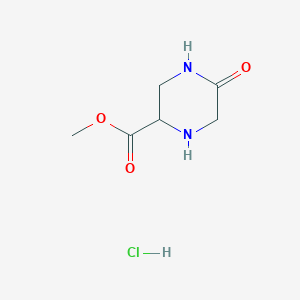
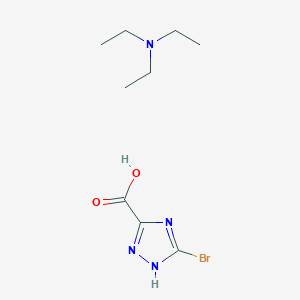
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride](/img/structure/B6291651.png)
![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)
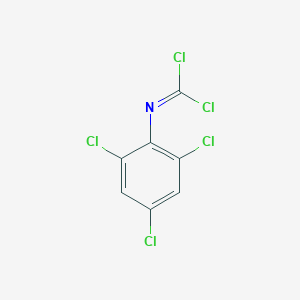
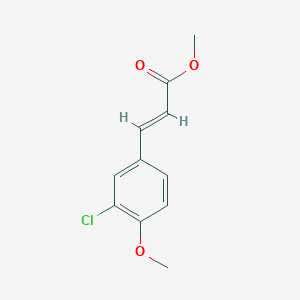
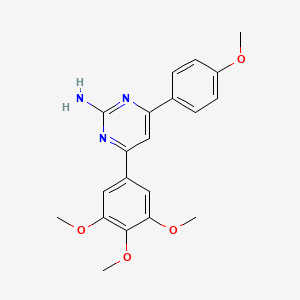
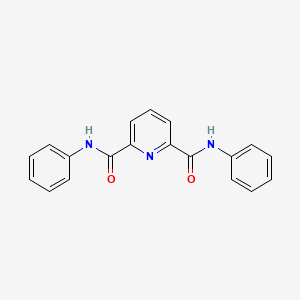
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
